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Compound of Interest

Compound Name: 1-Cyclopentyl-4-iodobenzene

Cat. No.: B15322711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-
Cyclopentyl-4-iodobenzene, a key intermediate in various synthetic applications. The

document details the compound's physical properties, expected solubility in common organic

solvents, and a standardized protocol for experimental solubility determination.

Core Compound Properties
While extensive experimental data for 1-Cyclopentyl-4-iodobenzene is not widely published,

its fundamental properties can be summarized. The following table includes known identifiers

and predicted physical characteristics to aid in experimental design.
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Property Value Source

Chemical Name 1-Cyclopentyl-4-iodobenzene -

CAS Number 92316-59-1 [1]

Molecular Formula C₁₁H₁₃I [1]

Molecular Weight 288.13 g/mol Calculated

Predicted Boiling Point 305.6 ± 25.0 °C at 760 mmHg -

Predicted Density 1.453 ± 0.06 g/cm³ -

Predicted Flash Point 135.2 ± 17.1 °C -

Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure and the principle of

"like dissolves like".[2][3] 1-Cyclopentyl-4-iodobenzene is an aryl halide with a nonpolar

cyclopentyl group and a large, polarizable iodine atom on a benzene ring. This structure

suggests that it is a relatively nonpolar compound.

Insoluble in Polar Protic Solvents:

Water (H₂O): Expected to be virtually insoluble in water due to its nonpolar hydrocarbon

structure, which cannot overcome the strong hydrogen bonding between water molecules.

Aryl halides, in general, do not form hydrogen bonds with water.

Soluble in Nonpolar and Moderately Polar Organic Solvents:

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is predicted in these

solvents. The van der Waals forces between 1-Cyclopentyl-4-iodobenzene and these

nonpolar solvent molecules are similar in nature and strength, facilitating dissolution.

Ethereal Solvents (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good solubility is expected.

While ethers have some polarity, their overall character is dominated by nonpolar alkyl

groups, making them effective solvents for other nonpolar and moderately polar compounds.
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Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is

anticipated due to the similar polarizability and dipole-dipole interactions between the C-I

bond of the solute and the C-Cl bonds of the solvents.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide

(DMF)): Moderate to good solubility is likely. While these solvents are polar, they can often

dissolve larger, less polar molecules.

Experimental Protocol for Solubility Determination
The following is a standardized methodology for determining the solubility of a solid organic

compound like 1-Cyclopentyl-4-iodobenzene in various organic solvents.

Materials:

1-Cyclopentyl-4-iodobenzene (solid)

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane,

acetone, ethanol)

Analytical balance (readable to 0.1 mg)

Vials or test tubes with screw caps

Magnetic stirrer and stir bars or a vortex mixer

Constant temperature bath or shaker

Micropipettes

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Preparation of Saturated Solutions:
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Add an excess amount of solid 1-Cyclopentyl-4-iodobenzene to a series of vials, each

containing a known volume of a different organic solvent. The excess solid is crucial to

ensure a saturated solution is formed.

Seal the vials to prevent solvent evaporation.

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a

magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure

equilibrium is reached.

Separation of Undissolved Solid:

After the equilibration period, allow the vials to stand undisturbed in the constant

temperature bath for a sufficient time to let the excess solid settle.

Carefully withdraw an aliquot of the supernatant using a micropipette.

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining

microscopic solid particles. This step is critical to avoid overestimation of the solubility.

Quantification of Solute:

Accurately dilute the filtered aliquot with a known volume of the same solvent.

Analyze the concentration of 1-Cyclopentyl-4-iodobenzene in the diluted solution using a

suitable analytical method. For aromatic compounds, UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC) with a UV detector are often appropriate.

A calibration curve prepared with standard solutions of known concentrations of 1-
Cyclopentyl-4-iodobenzene in the respective solvent is required for accurate

quantification.

Calculation of Solubility:

Calculate the concentration of the original saturated solution, taking into account the

dilution factor.
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Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles

per liter (mol/L).

Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of

solubility.

Start: Prepare Materials

1. Prepare Saturated Solutions
(Excess solute in known solvent volume)

2. Equilibrate at Constant Temperature
(e.g., 24-48h with agitation)

3. Separate Undissolved Solid
(Settle and filter supernatant)

4. Quantify Solute Concentration
(e.g., HPLC, UV-Vis)

5. Calculate Solubility
(g/100mL or mol/L)

End: Report Results

Click to download full resolution via product page
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Solubility Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15322711?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/BENZENE,%201-CYCLOPENTYL-4-IODO-
https://www.khanacademy.org/science/chemistry/states-of-matter-and-intermolecular-forces/introduction-to-intermolecular-forces/v/solubility-of-organic-compounds-redo
https://www.youtube.com/watch?v=_mWHWJiMKXU
https://www.benchchem.com/product/b15322711#solubility-of-1-cyclopentyl-4-iodobenzene-in-organic-solvents
https://www.benchchem.com/product/b15322711#solubility-of-1-cyclopentyl-4-iodobenzene-in-organic-solvents
https://www.benchchem.com/product/b15322711#solubility-of-1-cyclopentyl-4-iodobenzene-in-organic-solvents
https://www.benchchem.com/product/b15322711#solubility-of-1-cyclopentyl-4-iodobenzene-in-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15322711?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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